molecular formula C11H17Cl2NS B1442638 ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride CAS No. 1332530-29-6

([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride

Cat. No. B1442638
M. Wt: 266.2 g/mol
InChI Key: WTNRNVYFSNPYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key reaction involving this compound . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

  • Environmental Impact and Degradation of Chemical Compounds :

    • A study on the occurrence, toxicity, and degradation of triclosan (TCS) in the environment explores the environmental impacts of specific chemical agents, which could be analogous to understanding similar properties of other complex chemical compounds (Bedoux et al., 2012).
  • Chemical Warfare Agent Degradation :

    • Research assessing the formation, environmental fate, and toxicity of chemical warfare agent degradation products provides insight into the degradation processes and environmental impacts of hazardous chemicals (Munro et al., 1999).
  • Analysis of Carcinogenic Compounds :

    • An extensive review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices discusses the carcinogenic potential of specific compounds, which may share analytical techniques relevant for researching other chemicals (Teunissen et al., 2010).
  • Amine-Functionalized Materials for Environmental and Technological Applications :

    • A review on amine-functionalized metal–organic frameworks (MOFs) highlights the benefits of amino functionality towards potential applications, including CO2 capture, which could provide insight into the functionalization of other chemicals for technological applications (Lin et al., 2016).
  • Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds :

    • A state-of-the-art review on the degradation of nitrogen-containing compounds using advanced oxidation processes offers an overview of technologies for the degradation of recalcitrant compounds, potentially relevant to the study of complex chemicals like the one (Bhat & Gogate, 2021).

properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)cyclohexyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNS.ClH/c12-10-5-4-9(14-10)11(8-13)6-2-1-3-7-11;/h4-5H,1-3,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNRNVYFSNPYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=C(S2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride

CAS RN

1332530-29-6
Record name Cyclohexanemethanamine, 1-(5-chloro-2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 2
([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 3
([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 4
([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 5
([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 6
([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.